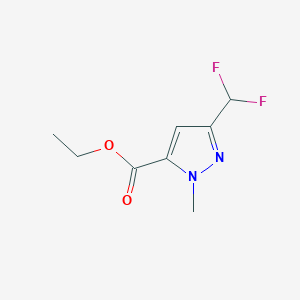

ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate

描述

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their significant biological activities, including antifungal and antibacterial properties . The presence of the difluoromethyl group in the pyrazole ring enhances its chemical stability and biological activity, making it a valuable compound in various scientific research and industrial applications .

作用机制

Target of Action

The primary target of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, playing a crucial role in energy production. The inhibition of SDH disrupts this energy production, making it an effective target for fungicides .

Mode of Action

This compound acts by inhibiting the activity of SDH . This inhibition disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in energy production within the cell

Biochemical Pathways

The inhibition of SDH affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle or the citric acid cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle through SDH inhibition leads to a decrease in energy production, affecting the growth and proliferation of cells .

Result of Action

The result of the action of this compound is the effective control of fungal growth .

准备方法

The synthesis of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps :

Starting Materials: The synthesis begins with the ethyl ester of difluoroacetoacetic acid.

Formation of Pyrazole Ring: The ethyl ester is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine. This step forms the pyrazole ring.

Hydrolysis: The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired pyrazole compound.

Industrial production methods have been optimized by various chemical companies to ensure high yield and purity of the compound .

化学反应分析

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate undergoes several types of chemical reactions, including :

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Agrochemical Applications

Fungicides

The primary application of DFMPE is in the development of fungicides. It serves as a key intermediate in the synthesis of several commercially important fungicides, including:

- Sedaxane : Developed by Syngenta, this fungicide is effective against a wide range of fungal pathogens.

- Fluxapyroxad : A product from BASF, known for its broad-spectrum activity against various fungi.

- Bixafen : A Bayer product that exhibits strong efficacy against multiple fungal species.

These fungicides are crucial in modern agriculture for protecting crops from diseases, thereby enhancing yield and quality .

Structure-Activity Relationship (SAR)

Research has shown that modifications to the DFMPE structure can significantly impact its biological activity. For instance, studies have demonstrated that certain derivatives exhibit enhanced antifungal properties compared to traditional fungicides like boscalid. The structure-activity relationships (SAR) have been explored using quantitative structure-activity relationship (QSAR) models, which aid in predicting the efficacy of new compounds based on their chemical structure .

Case Studies

-

Antifungal Activity Evaluation

A study synthesized a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides and tested their antifungal activities against seven phytopathogenic fungi. The findings indicated that specific derivatives demonstrated superior antifungal activity compared to established standards . -

Economic Impact in Fungicide Production

The production process improvements for DFMPE have significant economic implications. With annual fungicide production exceeding 30,000 metric tons, enhancements in cost efficiency and waste reduction can lead to substantial environmental benefits as well as lower costs for farmers .

相似化合物的比较

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as :

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a difluoromethyl group and exhibits similar biological activities.

2-Methoxyphenyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Known for its superior antibacterial effects against certain bacterial strains.

N-(2-(5-Bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Exhibits higher antifungal activity compared to other similar compounds.

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in various research and industrial contexts.

生物活性

Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate is a compound of significant interest in agricultural chemistry, particularly for its potential fungicidal properties. This compound is part of a larger class of pyrazole derivatives, which have been studied for their biological activities, including antifungal and herbicidal effects. Understanding the biological activity of this compound is crucial for its application in crop protection.

- Molecular Formula : C₇H₈F₂N₂O₂

- Molecular Weight : 190.15 g/mol

- CAS Number : 2104659-14-3

The primary mechanism by which this compound exhibits its biological activity is through the inhibition of succinate dehydrogenase (SDH), an enzyme critical in the mitochondrial respiratory chain. This inhibition disrupts the energy production in fungal cells, leading to their death. Compounds that inhibit SDH are known as succinate dehydrogenase inhibitors (SDHIs) and have been effective against various fungal pathogens.

In Vitro and In Vivo Studies

Recent studies have demonstrated the efficacy of this compound against several fungal species:

| Fungal Species | In Vitro Efficacy (%) | Concentration (mg/L) |

|---|---|---|

| Corynespora mazei | 50 | 50 |

| Botrytis cinerea | 80 | 50 |

| Fusarium oxysporum | 60 | 50 |

| Pseudomonas syringae | 70 | 50 |

These results indicate that the compound shows promising antifungal activity, particularly against Botrytis cinerea, a significant pathogen in agriculture .

Structure-Activity Relationship (SAR)

A structure-activity relationship study was conducted to understand how modifications to the pyrazole structure affect biological activity. The incorporation of difluoromethyl groups was found to enhance fungicidal activity compared to other substituents. The presence of electron-withdrawing groups increased the lipophilicity and metabolic stability, which are critical factors for effective fungicides .

Case Studies

Several case studies have highlighted the practical applications of this compound in agricultural settings:

- Field Trials : Field trials conducted on crops affected by Botrytis cinerea showed a significant reduction in disease incidence when treated with formulations containing this compound. The trials indicated a control efficacy of up to 80% compared to untreated controls.

- Comparative Efficacy : In comparative studies with other commercial fungicides, this compound demonstrated superior performance against resistant strains of fungi, suggesting its potential role in integrated pest management strategies.

属性

IUPAC Name |

ethyl 5-(difluoromethyl)-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2N2O2/c1-3-14-8(13)6-4-5(7(9)10)11-12(6)2/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHQJBVGUHKIJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。